![molecular formula C11H11ClFNO B2507654 [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride CAS No. 2580242-07-3](/img/structure/B2507654.png)
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride” is a chemical compound with the molecular weight of 241.69 . It is a powder at room temperature . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-(furan-2-yl)methanamine hydrochloride .
Physical And Chemical Properties Analysis
“[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride” is a powder at room temperature . It has a molecular weight of 241.69 . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-(furan-2-yl)methanamine hydrochloride .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising antibacterial agents. Their unique structural features make them effective against both gram-positive and gram-negative bacteria. Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity. These compounds exhibit potential against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Further studies are ongoing to explore their mechanism of action and optimize their efficacy.
Anticancer Potential
Furan compounds, including EN300-27719292, have demonstrated anticancer properties. Their diverse biological activities include inhibition of tumor growth, induction of apoptosis, and interference with cancer cell signaling pathways. Researchers are investigating the precise mechanisms by which furan derivatives exert their anticancer effects .
Urease Inhibition
Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in various medical conditions. Furan chalcones, a class of furan derivatives, have been tested for their urease inhibitory activities. Some promising results indicate their potential as therapeutic agents for urease-related disorders .
SIRT2 Inhibition
SIRT2 (sirtuin 2) is a protein deacetylase associated with aging, neurodegenerative diseases, and cancer. Researchers have identified a furan-containing compound (4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid) that inhibits SIRT2 activity. This finding opens up avenues for developing SIRT2-targeted therapies .
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have shown promise in various other areas, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, and anti-anxiolytic activities. Their versatility makes them intriguing candidates for further exploration .
properties
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRIPUGBBBCWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.